molecular formula C12H13Li B14530689 Lithium, [2,6-bis(1-methylethenyl)phenyl]- CAS No. 62291-46-7

Lithium, [2,6-bis(1-methylethenyl)phenyl]-

Cat. No.: B14530689
CAS No.: 62291-46-7
M. Wt: 164.2 g/mol
InChI Key: JUGGNTUUMGQZAL-UHFFFAOYSA-N
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Description

Lithium, [2,6-bis(1-methylethenyl)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with two isopropenyl groups at the 2 and 6 positions. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, [2,6-bis(1-methylethenyl)phenyl]- typically involves the reaction of 2,6-bis(1-methylethenyl)phenyl halide with lithium metal. This process is carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent such as hexane or pentane to facilitate the dissolution of the organolithium compound .

Industrial Production Methods

In an industrial setting, the production of organolithium compounds like Lithium, [2,6-bis(1-methylethenyl)phenyl]- is scaled up using similar reaction conditions but with more rigorous control over the environment to ensure purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of handling large quantities of reactive lithium .

Chemical Reactions Analysis

Types of Reactions

Lithium, [2,6-bis(1-methylethenyl)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with Lithium, [2,6-bis(1-methylethenyl)phenyl]- include carbonyl compounds (for nucleophilic addition), alkyl halides (for substitution), and weak acids (for deprotonation). These reactions are typically carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from these reactions include alcohols (from nucleophilic addition to carbonyl compounds), substituted organic molecules (from substitution reactions), and new organolithium compounds (from deprotonation reactions) .

Scientific Research Applications

Lithium, [2,6-bis(1-methylethenyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium, [2,6-bis(1-methylethenyl)phenyl]- involves the formation of a highly polar carbon-lithium bond. This bond is highly ionic, making the compound a strong nucleophile and base. The lithium atom can coordinate with various substrates, facilitating nucleophilic addition, substitution, and deprotonation reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organolithium reagents such as:

  • Butyllithium
  • Methyllithium
  • Phenyllithium

Uniqueness

Lithium, [2,6-bis(1-methylethenyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organolithium reagents may not be as effective .

Properties

CAS No.

62291-46-7

Molecular Formula

C12H13Li

Molecular Weight

164.2 g/mol

IUPAC Name

lithium;1,3-bis(prop-1-en-2-yl)benzene-2-ide

InChI

InChI=1S/C12H13.Li/c1-9(2)11-6-5-7-12(8-11)10(3)4;/h5-7H,1,3H2,2,4H3;/q-1;+1

InChI Key

JUGGNTUUMGQZAL-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=C)C1=[C-]C(=CC=C1)C(=C)C

Origin of Product

United States

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